Ammonium gluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS

316 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Science and Agriculture

- Improving plant growth and stress tolerance: Studies have shown that ammonium gluconate can act as a fertilizer, providing both nitrogen (N) and organic carbon (C) to plants. This combination can promote plant growth, improve root development, and enhance tolerance to abiotic stresses like salinity and drought .

- Enhancing soil fertility: Ammonium gluconate can improve soil fertility by increasing microbial activity and organic matter content, leading to better soil health and crop productivity .

Environmental Science and Bioremediation

- Chelating agent for heavy metals: Ammonium gluconate has chelating properties, meaning it can bind to metal ions, making them less mobile and potentially less toxic in the environment . This makes it a potential candidate for bioremediation of soils contaminated with heavy metals.

- Degradation of organic pollutants: Research suggests that ammonium gluconate can stimulate the growth of specific microorganisms capable of degrading certain organic pollutants in soil and water .

Other Potential Applications

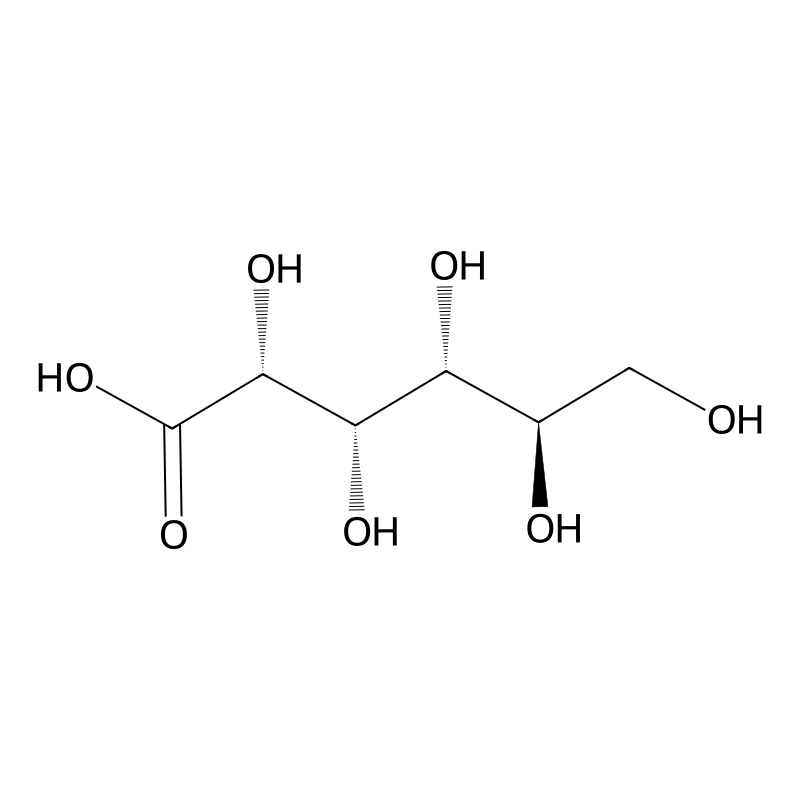

Ammonium gluconate is a chemical compound with the molecular formula C₆H₁₁O₇NH₄. It is a salt formed from gluconic acid and ammonium ions, resulting in a white crystalline solid that is soluble in water. This compound is derived from the oxidation of glucose, which leads to the formation of gluconic acid, and subsequently reacts with ammonia to produce ammonium gluconate. It is recognized for its multifunctional properties and finds applications across various fields, including agriculture, food science, and pharmaceuticals.

The mechanism of action of ammonium gluconate depends on the specific application.

- Agriculture: In agriculture, it is believed to improve plant stress tolerance by providing readily available nitrogen and influencing hormone signaling pathways in plants [].

- Metal Chelation: Ammonium gluconate may form complexes with metal ions, potentially affecting their availability and behavior in various systems. Further research is needed to elucidate the specific mechanisms involved.

- Neutralization Reactions: As a salt, it can react with acids to form corresponding acids and release ammonium ions.

- Hydrolysis: In aqueous solutions, it can dissociate into ammonium ions and gluconate ions.

- Complexation: Ammonium gluconate can chelate metal ions, enhancing solubility and bioavailability in various applications.

The general reaction for its formation can be represented as follows:

Ammonium gluconate exhibits significant biological activity, particularly in agricultural applications. It has been shown to enhance seed germination by softening seed coats and improving water uptake. Additionally, it stimulates the activity of α-amylase, an enzyme crucial for starch breakdown during seed germination . Its role in promoting plant growth under stress conditions, such as salinity, has also been documented, indicating its potential as a biostimulant in crop production.

The synthesis of ammonium gluconate typically involves the following methods:

- Direct Reaction: Gluconic acid is reacted with ammonia or an ammonium salt under controlled conditions to yield ammonium gluconate.

- Biotechnological Approaches: Utilizing microbial fermentation processes to convert starch or glucose into gluconic acid followed by ammoniation.

- Chemical Oxidation: Glucose can be oxidized enzymatically or chemically to produce gluconic acid, which is then reacted with ammonia.

Ammonium gluconate has diverse applications across various sectors:

- Agriculture: Used as a seed-soaking agent to enhance germination rates and plant growth.

- Food Industry: Acts as a food additive and acidity regulator.

- Pharmaceuticals: Serves as a carrier for minerals in intravenous solutions.

- Cleaning Products: Utilized for its chelating properties to remove mineral deposits.

Research indicates that ammonium gluconate interacts favorably with amino acids and other compounds, enhancing its efficacy as a biostimulant . Studies have shown that it can improve nutrient absorption in plants by facilitating ion flux across membranes under stress conditions. Furthermore, its interaction with metal ions allows it to function effectively in various formulations aimed at improving plant health.

Ammonium gluconate shares similarities with several other compounds, each having unique properties:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Calcium gluconate | C₁₂H₁₀CaO₁₄ | Used for calcium supplementation in medical applications. |

| Zinc gluconate | C₈H₁₀N₂O₈Zn | Commonly used for zinc supplementation; aids in immune function. |

| Potassium gluconate | C₆H₈KO₇ | Acts as a potassium source; used in fertilizers. |

| Magnesium gluconate | C₆H₈MgO₇ | Provides magnesium; utilized in dietary supplements. |

Uniqueness of Ammonium Gluconate

Ammonium gluconate stands out due to its dual role as both a nutrient source and a biostimulant. Unlike other gluconates, it specifically enhances seed germination and growth under stress conditions while also serving as an effective chelator for metal ions. This multifunctionality makes it particularly valuable in agricultural practices aimed at improving crop resilience and productivity.

Physical Description

NKRA; Liquid

Colourless to light yellow, clear syrupy liquid

White solid; [Hawley]

Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]

Solid

WHITE CRYSTALLINE POWDER.

Color/Form

WHITE POWDER

NEEDLES FROM ETHANOL & ETHER

CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.24 @ 25 °C/4 °C

1.23 g/cm³

LogP

Melting Point

113 - 118 °C

UNII

Related CAS

10101-21-0 (strontium[2:1] salt)

10361-31-6 (unspecified ammonium salt)

13005-35-1 (unspecified copper salt)

14906-97-9 (unspecified hydrochloride salt)

22830-45-1 (unspecified iron(+2) salt dihydrate)

299-27-4 (mono-potassium salt)

35087-77-5 (unspecified potassium salt)

35984-19-1 (unspecified tin(+2) salt)

3632-91-5 (magnesium[2:1] salt)

527-07-1 (mono-hydrochloride salt)

60007-93-4 (aluminum[3:1] salt)

60816-70-8 (mono-lithium salt)

6485-39-8 (manganese[2:1] salt)

82139-35-3 (unspecified zinc salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 227 of 780 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 553 of 780 companies with hazard statement code(s):;

H315 (85.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Pictograms

Irritant

Other CAS

19222-41-4

Absorption Distribution and Excretion

Wikipedia

Nickelocene

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES

BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;

AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.

CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID

For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Construction

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

D-Gluconic acid: ACTIVE

IT IS CHIEF ACID IN HONEY.